N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-13(19(25)21-16-9-7-15(20)8-10-16)23-18(24)12-11-17(22-23)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKRZUZFRARJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under reflux conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable base.
Formation of the Propanamide Chain: The final step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base such as triethylamine to form the propanamide chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has been studied for its potential therapeutic applications, particularly in treating inflammatory diseases and infections. Pyridazine derivatives are known to exhibit a range of biological activities, including:
- Anti-inflammatory properties : The compound may modulate inflammatory pathways by interacting with specific enzymes and receptors.
- Antimicrobial effects : Research indicates that it could possess activity against various pathogens, making it a candidate for developing new antibiotics.
Pharmaceutical Research
The pharmacokinetic and pharmacodynamic properties of this compound are under investigation to determine its efficacy and safety profile in clinical settings. Studies focus on:
- Mechanism of action : Understanding how the compound interacts with biological targets can elucidate its therapeutic potential.
- Bioavailability : Assessing how well the compound is absorbed and utilized in the body is crucial for drug development.
Biological Studies
In biological research, this compound is utilized to explore its interactions with various biological targets, such as:
- Enzymes : Investigating how the compound affects enzyme activity can provide insights into its potential therapeutic effects.
- Receptors : Studies may reveal selective binding affinities that could lead to targeted therapies.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyridazine derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggested that this compound could serve as a lead structure for developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains. The findings indicated that it exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in the 4-chlorophenyl amide group and the phenyl-substituted pyridazinone core. Key analogs and their distinguishing features include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Higher melting points in analogs with rigid substituents (e.g., 6k at 233–235°C) suggest increased crystallinity due to planar aromatic groups, whereas flexible side chains (e.g., benzylpiperidine in 6i) reduce melting points .
Biological Activity Trends :
- The 4-chlorophenyl moiety is recurrent in bioactive molecules (e.g., Taranabant), often associated with enhanced receptor binding and metabolic stability .
- Analogs with antipyrine-derived substituents (e.g., 6j) are prioritized for anti-inflammatory or analgesic screening, while piperazine/pyrrolidine variants (e.g., 6f, 6g) may target enzyme inhibition .
Pharmacological Potential and Challenges
- Target vs. 6j : The 4-chlorophenyl group may confer superior binding affinity to neurological targets compared to 6j’s dimethylpyrazolyl group, though this requires empirical validation.
- Target vs. Taranabant: While both share a 4-chlorophenyl motif, Taranabant’s trifluoromethylpyridinyl core targets cannabinoid receptors, illustrating how core structure dictates therapeutic application .
Biological Activity
N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H25ClN4O3 |
| Molecular Weight | 452.94 g/mol |
| LogP | 4.9774 |
| Polar Surface Area | 74.076 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
The structure features a pyridazine ring, which is often associated with various pharmacological activities, including anti-inflammatory and anticancer properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridazine derivatives, including this compound. Research indicates that similar compounds exhibit significant inhibition of human adenovirus (HAdV), with selectivity indexes exceeding 100, suggesting a promising therapeutic application against viral infections .
Inhibition of Cyclooxygenase Enzymes
Pyridazine derivatives have also been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation. Compounds related to this compound demonstrated IC50 values in the nanomolar range against COX-2, indicating potent anti-inflammatory properties . This suggests that the compound could be beneficial in treating chronic inflammatory conditions.
Antibacterial and Antifungal Properties
The compound’s structural analogs have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways . Furthermore, some derivatives have demonstrated antifungal activity, indicating a broad spectrum of antimicrobial effects.
- Inhibition of Viral Replication : Compounds similar to this compound appear to target viral DNA replication processes, effectively halting the viral life cycle at critical stages .
- COX Inhibition : The selective inhibition of COX-2 over COX-1 suggests that these compounds may provide anti-inflammatory benefits with reduced gastrointestinal side effects compared to traditional NSAIDs like indomethacin .
- Antimicrobial Action : The antibacterial mechanism is thought to involve interference with bacterial protein synthesis and cell wall integrity, leading to cell lysis and death .
Case Study 1: Antiviral Efficacy
A study evaluated a series of pyridazine derivatives for their antiviral activity against HAdV. Among these, one derivative exhibited an IC50 value of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), demonstrating a favorable therapeutic index for potential clinical use .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on COX inhibition, several pyridazine derivatives were tested for their ability to inhibit COX-2. The most potent compound showed an IC50 value of 15.5 nM, outperforming established drugs like celecoxib in terms of selectivity and potency .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridazinone precursors and halogenated aryl amines. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., DCC or EDC) to form the amide bond under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., pyridazinone C=O at ~165 ppm) .
- Mass spectrometry (HRMS) : Exact mass analysis validates the molecular formula (e.g., [M+H]+ ion) .
- IR spectroscopy : Stretching frequencies for amide (1650–1700 cm) and pyridazinone C=O (1680–1720 cm) groups .
Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C identifies decomposition thresholds .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in synthetic yields reported across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent ratios) to identify optimal conditions .
- By-product analysis : Use LC-MS to trace side reactions (e.g., hydrolysis of the amide bond under acidic conditions) .
- Replication : Cross-validate protocols using anhydrous solvents and rigorously controlled inert atmospheres .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains). Prioritize hydrogen bonding with pyridazinone C=O and hydrophobic interactions with the 4-chlorophenyl group .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .
Q. What structural analogs of this compound exhibit improved bioactivity, and how are SAR studies designed?
- Methodological Answer :
-
Analog synthesis : Modify the 4-chlorophenyl group (e.g., replace with 4-fluorophenyl) or vary the pyridazinone substituents (Table 1) .
-
Bioactivity assays : Test analogs against in vitro models (e.g., cancer cell lines) with IC determination via MTT assays .
Table 1 : Representative Structural Analogs and Modifications
Analog Modification Biological Activity Shift Reference 4-Fluorophenyl substitution Increased solubility, reduced IC in kinase assays Pyridazinone → pyrimidinone Altered binding kinetics
Q. How do researchers address discrepancies in reported reaction mechanisms for pyridazinone-based amides?
- Methodological Answer :
- Isotopic labeling : Use O-labeled reagents to trace oxygen incorporation in the pyridazinone ring .
- Kinetic studies : Monitor reaction intermediates via in situ FTIR or Raman spectroscopy .
Data-Driven Research Questions
Q. What advanced chromatographic methods are recommended for analyzing trace impurities in this compound?
- Methodological Answer :
- UHPLC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels .
- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) to identify photo-degradants .
Q. How can X-ray crystallography elucidate the conformational flexibility of the pyridazinone ring?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
